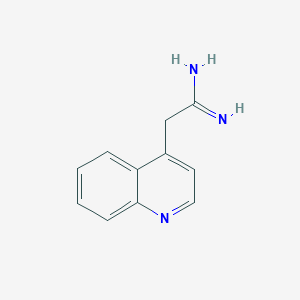

2-(Quinolin-4-yl)acetimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-quinolin-4-ylethanimidamide |

InChI |

InChI=1S/C11H11N3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-6H,7H2,(H3,12,13) |

InChI Key |

KLWMCMAMTLZTNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Quinolin-4-yl)acetimidamide Frameworks

A variety of classical named reactions have been developed over the past century for the synthesis of the quinoline (B57606) ring. These methods, often involving cyclization and condensation reactions, provide access to a diverse range of substituted quinolines. The choice of a specific synthetic route depends on the desired substitution pattern on the quinoline core.

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry. Several named reactions provide powerful tools for this purpose.

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines, which can serve as precursors to 4-substituted quinolines. The reaction involves the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester, followed by thermal cyclization. The resulting 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline (B1666331).

Table 1: Key Features of the Gould-Jacobs Synthesis

| Feature | Description |

|---|---|

| Reactants | Aniline, Diethyl ethoxymethylenemalonate |

| Key Intermediate | Anilinomethylenemalonate |

| Product | 4-Hydroxyquinoline-3-carboxylate |

| Conditions | Thermal cyclization, often at high temperatures (e.g., in Dowtherm A) |

The initial condensation between the aniline and diethyl ethoxymethylenemalonate typically proceeds at a lower temperature, followed by a high-temperature intramolecular cyclization to form the quinoline ring. The 4-hydroxy group can be subsequently converted to a leaving group, such as a chloride, to allow for the introduction of other functionalities at the 4-position.

The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the reaction of anilines with β-ketoesters. The reaction conditions determine the final product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon heating, cyclizes to the 4-hydroxyquinoline.

Table 2: Conrad-Limpach Synthesis Overview

| Feature | Description |

|---|---|

| Reactants | Aniline, β-Ketoester (e.g., ethyl acetoacetate) |

| Intermediates | β-Aminoacrylate or β-anilinocrotonate |

| Product | 4-Hydroxyquinoline |

| Conditions | Lower temperature for initial condensation, higher temperature for cyclization |

This method is particularly useful for the synthesis of quinolines with substituents at the 2- and 3-positions, depending on the structure of the β-ketoester used.

The Pfitzinger reaction is a valuable method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. The reaction proceeds through the opening of the isatin ring to form an α-keto-anilinoacetic acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid.

Table 3: Pfitzinger Reaction at a Glance

| Feature | Description |

|---|---|

| Reactants | Isatin, Carbonyl compound with an α-methylene group |

| Key Step | Base-catalyzed condensation and cyclization |

| Product | Quinoline-4-carboxylic acid |

| Base | Typically potassium hydroxide (B78521) or sodium ethoxide |

The resulting quinoline-4-carboxylic acid can be a versatile intermediate. For instance, the carboxylic acid group can be removed via decarboxylation or converted to other functional groups, providing a handle for further synthetic modifications.

The Friedländer synthesis is one of the most direct methods for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester) in the presence of an acid or base catalyst.

Table 4: Friedländer Condensation Essentials

| Feature | Description |

|---|---|

| Reactants | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group |

| Catalyst | Acid (e.g., p-toluenesulfonic acid) or Base (e.g., sodium hydroxide) |

| Product | Substituted quinoline |

| Key Feature | Direct formation of the quinoline ring |

This reaction is highly versatile and allows for the synthesis of a wide range of substituted quinolines by varying the starting materials. For the synthesis of a 4-substituted quinoline, a 2-aminobenzaldehyde (B1207257) could be reacted with a ketone that provides the desired substituent at the 4-position of the resulting quinoline.

The Camps cyclization is an intramolecular reaction that leads to the formation of either 2-hydroxyquinolines or 4-hydroxyquinolines from o-acylaminoacetophenones. The regiochemical outcome of the cyclization is dependent on the reaction conditions and the substitution pattern of the starting material. The reaction is typically carried out in the presence of a base.

Table 5: Camps Cyclization Summary

| Feature | Description |

|---|---|

| Reactant | o-Acylaminoacetophenone |

| Product | 2-Hydroxyquinoline or 4-Hydroxyquinoline |

| Conditions | Base-catalyzed intramolecular cyclization |

| Regioselectivity | Influenced by reaction conditions and substrate structure |

These classical methods provide a robust toolbox for the construction of the quinoline core. To synthesize this compound, a strategy would involve first constructing a quinoline ring with a suitable functional group at the 4-position, such as a methyl or halomethyl group, which can then be elaborated to the acetimidamide side chain. For instance, 4-methylquinoline, which can be synthesized via methods like the Doebner-von Miller reaction (a variation of the Skraup synthesis), can be a key intermediate. The methyl group can be halogenated and then converted to a nitrile (4-(cyanomethyl)quinoline). The final step would involve the conversion of the nitrile to the acetimidamide, for example, through the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid to form an imidate, followed by reaction with ammonia (B1221849).

Strategies for Direct and Indirect Incorporation of the Acetimidamide Moiety

The introduction of the acetimidamide group at the 4-position of the quinoline ring is a critical step in the synthesis of the target compound. This can be achieved through either direct or, more commonly, indirect methods.

A prevalent indirect strategy involves the introduction of a nitrile group (cyanomethyl group) at the 4-position of the quinoline ring, followed by its conversion to the acetimidamide. A key reaction for this transformation is the Pinner reaction . This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester salt, known as a Pinner salt wikipedia.orgorganic-chemistry.org. Subsequent reaction of the Pinner salt with ammonia or an amine furnishes the desired amidine wikipedia.org.

Indirect Incorporation via Pinner Reaction:

Introduction of a cyanomethyl group: This can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 4-position of the quinoline with a cyanide source.

Pinner reaction: The resulting 4-(cyanomethyl)quinoline is then treated with an alcohol and a strong acid to form the corresponding imino ester hydrochloride.

Ammonolysis: The imino ester is then reacted with ammonia to yield this compound.

Direct methods for the incorporation of the acetimidamide moiety are less common and would likely involve more specialized reagents.

Multi-Component Reaction (MCR) Approaches for Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials nih.govrsc.org. MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds rsc.org. Various MCRs have been developed for the synthesis of quinoline derivatives, which can be adapted to produce precursors for this compound nih.govrsc.org. For instance, a three-component reaction involving an aniline, an aldehyde, and an activated carbonyl compound can lead to highly substituted quinolines in a single pot nih.gov.

| MCR Type | Components | Product | Potential for Diversification |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinoline | High |

| Friedländer-type MCR | o-Aminoaryl ketone, Methylene-active compound, Aldehyde | Substituted Quinoline | High |

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving specific substitution patterns and stereochemistry is a central theme in modern organic synthesis.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound synthesis, this is crucial when dealing with multifunctional starting materials or intermediates.

Regioselectivity is the control of the position of chemical bond formation. The synthesis of this compound inherently requires high regioselectivity to ensure the acetimidamide moiety is attached at the C4 position of the quinoline ring. Many of the classic quinoline syntheses, such as the Doebner-von Miller and Combes reactions, can exhibit regioselectivity based on the nature of the substrates and reaction conditions nih.gov. Modern C-H activation and functionalization techniques also offer powerful tools for the regioselective introduction of substituents onto the quinoline core nih.govrsc.org.

Stereoselectivity involves the control of the spatial orientation of atoms in a molecule. While the parent this compound is achiral, the introduction of stereocenters in its analogues can be achieved through the use of chiral starting materials, catalysts, or reagents.

Derivatization and Functionalization of this compound Analogues

Once the core this compound structure is assembled, further derivatization and functionalization can be carried out to explore structure-activity relationships and generate a library of related compounds. This can involve modifications at several positions:

The Quinoline Ring: The quinoline nucleus can be functionalized with a variety of substituents (e.g., halogens, alkyl, aryl, nitro groups) through electrophilic or nucleophilic aromatic substitution reactions. The position of these substituents can significantly influence the electronic properties and biological activity of the molecule brieflands.comnih.gov.

The Acetimidamide Moiety: The nitrogen atoms of the acetimidamide group can be alkylated or acylated to produce N-substituted derivatives.

The Methylene (B1212753) Bridge: The methylene group connecting the quinoline ring and the acetimidamide moiety is generally less reactive but could potentially be functionalized under specific conditions.

The functionalization of the quinoline scaffold is a broad and active area of research, with many methods available to introduce a wide array of chemical diversity rsc.orgnih.gov.

Modifications at the Quinoline Ring System

Modification of the quinoline ring is a crucial strategy for creating analogues of this compound, which can be used to explore structure-activity relationships in various chemical and biological contexts. These modifications can be introduced either before or after the formation of the acetimidamide side chain.

Electrophilic Aromatic Substitution: The quinoline ring is generally resistant to oxidation but can undergo electrophilic substitution, primarily at the 5- and 8-positions of the benzene (B151609) ring portion. pharmaguideline.com The presence of activating or deactivating groups on the ring can direct the position of substitution. For instance, nitration followed by reduction is a common method to introduce an amino group. nih.gov

Nucleophilic Aromatic Substitution: Halogenated quinolines, particularly those with halogens at the 2- or 4-positions, are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates.

C-H Functionalization: Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, providing an atom-economical way to modify the quinoline scaffold. rsc.orgrsc.org By using a directing group, often the quinoline nitrogen itself (or as its N-oxide), chemists can selectively introduce alkyl, aryl, or other functional groups at specific positions, most commonly C2 and C8. rsc.orgmdpi.com

Substitution Patterns and Their Influence on Synthetic Accessibility

The accessibility of substituted this compound derivatives is highly dependent on the methods used to construct the initial quinoline ring. Classical quinoline syntheses often determine the substitution pattern based on the choice of starting materials. nih.gov

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline. The substitution pattern on the resulting quinoline is dictated by the specific aniline and carbonyl compound used.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is particularly useful for preparing 2- and 3-substituted quinolines. pharmaguideline.com

Gould-Jacobs Reaction: Starting from an aniline and an ethoxymethylenemalonate derivative, this reaction pathway leads to quinolin-4-ones, which are excellent precursors for 4-substituted quinolines like this compound. ucsf.edu

Advanced Functional Group Interconversions

The key transformation in the synthesis of this compound is the conversion of a precursor functional group at the 4-position into the acetimidamide moiety.

Pinner Reaction: The most direct and classical method for this transformation is the Pinner reaction, which converts a nitrile into an amidine. wikipedia.orgnrochemistry.com The reaction proceeds in two main steps:

Treatment of the precursor, (Quinolin-4-yl)acetonitrile, with an anhydrous alcohol and a strong acid (typically gaseous HCl) to form an intermediate imino ester salt, known as a Pinner salt. organic-chemistry.org

Subsequent reaction of the Pinner salt with ammonia or an amine (ammonolysis) to yield the final acetimidamide.

Nitrile Hydrolysis to Amide: A related transformation is the partial hydrolysis of the nitrile to 2-(Quinolin-4-yl)acetamide. chemistrysteps.comresearchgate.net While complete hydrolysis leads to a carboxylic acid, controlled conditions can isolate the amide intermediate. The resulting amide could then potentially be converted to the acetimidamide, although this is a less direct route.

Reduction of Nitro Groups: For derivatives containing a nitro group on the quinoline ring, a common and useful interconversion is its reduction to an amino group, typically using reagents like SnCl₂ or catalytic hydrogenation. nih.gov This opens up a vast number of subsequent derivatization possibilities.

Catalytic Approaches in this compound Synthesis and Transformation

Catalysis offers efficient, selective, and often more sustainable routes for the synthesis and transformation of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis is a cornerstone of modern organic synthesis and is extensively used in the preparation of substituted quinolines. ias.ac.iniaea.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-N bond formation. For instance, a 4-chloroquinoline (B167314) precursor could be coupled with various organometallic reagents (e.g., in Suzuki, Stille, or Sonogashira reactions) to install diverse substituents on the quinoline ring. Palladium-catalyzed dehydrogenative aromatization has also been used to synthesize 4-aminoquinolines from dihydroquinolin-4(1H)-ones. frontiersin.org

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for C-N and C-S bond formation. Copper-catalyzed amination of quinoline N-oxides is a well-established method for introducing amino groups, primarily at the C2 position. nih.govresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts can be employed for C-H activation and annulation reactions to construct the quinoline scaffold itself. mdpi.com

The following table summarizes representative transition metal-catalyzed reactions applicable to the synthesis of functionalized quinoline precursors.

| Reaction Type | Metal Catalyst | Substrates | Product Type |

| Dehydrogenative Aromatization | Pd(OAc)₂/Cu(OAc)₂ | Dihydroquinolin-4(1H)-one, Amine | 4-Aminoquinoline frontiersin.org |

| C-H Arylation | Pd(OAc)₂ | Quinoline N-oxide, Benzene | 2-Arylquinoline mdpi.com |

| C-H Amination | Cu(OAc)₂ | Quinoline N-oxide, Amine | 2-Aminoquinoline nih.gov |

| Annulation | Rh(III) | Aniline, Alkyne | Substituted Quinoline mdpi.com |

Organocatalysis in Quinoline and Acetimidamide Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. While direct organocatalytic methods for the synthesis of this compound are not well-documented, the principles can be applied to the synthesis of chiral precursors.

For example, asymmetric Friedländer reactions catalyzed by chiral amines or Brønsted acids could potentially be used to construct chiral, substituted quinoline rings. Similarly, phase-transfer catalysts could be employed in the alkylation of precursors to introduce the acetonitrile (B52724) side chain enantioselectively, if a prochiral center is present. The formation of the acetimidamide group itself is typically not a catalytic process, but organocatalysts could play a role in synthesizing the necessary precursors with high stereochemical control.

Nanocatalysis and Heterogeneous Catalysis for Sustainable Synthesis

To enhance sustainability and simplify product purification, heterogeneous catalysts, including nanocatalysts, are increasingly being developed for quinoline synthesis. These catalysts offer advantages such as high stability, reusability, and often milder reaction conditions.

Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) functionalized with acidic or basic groups can serve as magnetically separable catalysts for classical quinoline syntheses.

Supported Metal Catalysts: Metals like palladium, copper, or nickel supported on materials such as carbon, silica, or zeolites have been used for various coupling and cyclization reactions to produce quinolines. frontiersin.org These heterogeneous catalysts prevent the leaching of toxic metals into the final product and can be easily recovered and reused, aligning with the principles of green chemistry. For instance, manganese oxide-based catalysts have been used for the aerobic oxidative synthesis of quinazolines, a related heterocyclic system. frontiersin.orgnih.gov

These catalytic systems are primarily focused on the efficient and environmentally friendly construction of the core quinoline scaffold, which can then be converted to the target molecule this compound through the functional group interconversions described previously.

Enzyme-Mediated Transformations for Selective Derivatization

The application of enzymes in the synthesis and derivatization of quinoline compounds offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical processes. researchgate.net Biocatalytic strategies can be employed for the selective modification of a precursor or the this compound molecule itself, enabling the introduction of functional groups at specific positions with high precision.

Several classes of enzymes have demonstrated utility in transformations relevant to quinoline chemistry:

Lipases: These enzymes are widely used for their catalytic activity in various organic reactions. For instance, Porcine Pancreatic Lipase (PPL) has been effectively used to catalyze the Friedländer condensation, a key reaction for forming the quinoline ring, under mild conditions. researchgate.net Zheng et al. reported a lipase-catalyzed synthesis of quinoline derivatives from 2-amino-3,5-dibromobenzaldehyde (B195418) and cyclic ketones, with PPL showing the highest catalytic activity among several tested lipases. researchgate.net This approach could be adapted for the synthesis of precursors to this compound.

Oxidoreductases: Enzymes such as monoamine oxidases (MAO-N) and nitroreductases are valuable for aromatization and reduction reactions. Whole cells and purified MAO-N enzymes can catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. acs.org Furthermore, a photoenzymatic system using a nitroreductase and chlorophyll (B73375) as a photocatalyst has been developed to reduce nitro groups on an aromatic ring, which then spontaneously cyclize to form the N-heterocycle. researchgate.net This offers a green alternative to traditional metal-based reducing agents.

Other Hydrolases: Epoxide hydrolase activity has been shown to be increased by quinoline compounds, suggesting a potential for enzymatic manipulation of epoxide-functionalized quinoline precursors. nih.gov

These enzymatic methods provide a powerful toolkit for achieving chemo-, regio-, and enantioselectivity in the derivatization of quinoline structures, which is often challenging with traditional synthetic methods.

Table 1: Examples of Enzyme-Mediated Transformations in Quinoline Synthesis

| Enzyme Type | Reaction | Substrate Example | Product | Reference |

| Lipase (PPL) | Friedländer Condensation | 2-amino-3,5-dibromobenzaldehyde, cyclopentanone | Tetrahydro-cyclopenta[c]quinoline derivative | researchgate.net |

| Monoamine Oxidase (MAO-N) | Aromatization | 1,2,3,4-Tetrahydroquinoline (B108954) | Quinoline | acs.org |

| Nitroreductase | Photoenzymatic Nitro Reduction & Cyclization | o-nitroarenes with a carbonyl group | N-heterocycle (e.g., quinoline) | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of quinoline derivatives, including this compound, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. tandfonline.comresearchgate.netnih.gov Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that are environmentally benign, economically viable, and efficient. unibo.itmdpi.comnih.gov The application of these principles to quinoline synthesis focuses on reducing the environmental footprint through innovative reaction conditions and strategies. nih.gov

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. nih.gov Research into quinoline synthesis has yielded numerous solvent-free (neat) and aqueous-based protocols that significantly reduce environmental impact. tandfonline.comrsc.org

Solvent-Free Synthesis: Many classical quinoline syntheses, such as the Friedländer, Skraup, and Doebner-von Miller reactions, have been adapted to solvent-free conditions. tandfonline.comsemanticscholar.org These reactions are often facilitated by solid-supported catalysts or by microwave irradiation. For example, the Friedländer synthesis of polysubstituted quinolines has been achieved using recyclable catalysts like propylsulfonic acid under solvent-free microwave-assisted conditions. tandfonline.com Similarly, indium triflate and calcium triflate have been used as recoverable catalysts in solvent-free syntheses, resulting in good to excellent yields. tandfonline.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Several methodologies have been developed for synthesizing quinolines in water. For instance, a one-pot synthesis of 2-sulfonylquinoline from quinoline N-oxide and sodium sulfinate has been reported using water as the solvent under metal-free and oxidant-free conditions. rsc.org The Pfitzinger reaction has also been adapted to an aqueous medium, where isatin reacts with an enaminone in the presence of aqueous KOH or NaOH to produce quinoline-4-carboxylic acids in high yields. nih.gov

Table 2: Comparison of Green Solvents in Quinoline Synthesis

| Reaction Type | Catalyst | Conditions | Solvent | Yield | Reference |

| Friedländer Annulation | Indium Triflate [In(OTf)₃] | 100°C, 5 h | Solvent-Free | 70-84% | tandfonline.com |

| Skraup Synthesis | Niobium Phosphate (B84403) [NbP] | 150°C, 3-6 h | Solvent-Free | 70-98% | tandfonline.com |

| Pfitzinger Reaction | KOH (aq) | Reflux | Water | Good to Excellent | nih.gov |

| Sulfonylation | TsCl | Mild conditions | Water | Good to Excellent | rsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govfrontiersin.orgnih.gov This technology is particularly well-suited for implementing green chemistry principles. nih.gov

In the context of quinoline synthesis, microwave irradiation has been successfully applied to various named reactions:

Friedländer Synthesis: The use of a reusable solid acid catalyst (Nafion NR50) in ethanol (B145695) under microwave conditions has been reported for the efficient synthesis of quinolines. mdpi.com

Skraup Reaction: Microwave heating has been applied to the Skraup synthesis of quinolines from anilines and glycerol, omitting the need for an external oxidant and significantly reducing reaction time. semanticscholar.org

Knoevenagel Reaction: The synthesis of 2-styrylquinoline-4-carboxylic acids has been achieved via a microwave-assisted Knoevenagel reaction using trifluoroacetic acid as a catalyst, resulting in short reaction times and good yields. nih.gov

Multicomponent Reactions: The rapid synthesis of quinoline-4-carboxylic acid derivatives from N-arylbenzaldimines and acrylates is achieved under indium(III) chloride catalysis and microwave irradiation, with reaction times as short as three minutes. nih.gov

The efficiency of microwave heating stems from the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. frontiersin.org

Table 3: Microwave-Assisted vs. Conventional Heating in Quinoline Synthesis

| Reaction | Catalyst / Conditions | Method | Reaction Time | Yield | Reference |

| Friedländer Synthesis (o-amino benzophenone (B1666685) + carbonyl compound) | Propylsulfonic acid | Microwave (80°C) | 30–210 min | 22–93% | tandfonline.com |

| Skraup Synthesis (aniline + glycerol) | H₂SO₄ | Microwave (200°C) | Not specified | Fair to Good | semanticscholar.org |

| Synthesis of quinazolino[4,3-b]quinazolin-8-ones | None | Microwave (Solvent-free) | Short | High | frontiersin.org |

| Synthesis of quinazolino[4,3-b]quinazolin-8-ones | None | Conventional Heating | Longer | Lower | frontiersin.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgprimescholars.com Reactions with high atom economy are inherently less wasteful. Strategies for synthesizing this compound should prioritize reaction types that maximize atom economy.

One-Pot and Multicomponent Reactions (MCRs): These reactions involve combining two or more starting materials in a single flask to form a product that incorporates most or all of the atoms of the reactants. nih.gov They are highly atom-economical as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent and energy consumption. mdpi.com The synthesis of 2,3-disubstituted quinolines through multicomponent coupling of alkynes, amines, and aldehydes under solvent-free conditions is an example of an atom-economical approach. rsc.org

Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are inherently atom-economical as they form cyclic products by combining reactants without the loss of any atoms. primescholars.com A highly efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins, proposed to proceed via a [2+4] cycloaddition mechanism, represents an atom-economical pathway where water is the only byproduct. rsc.orgrsc.org

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is crucial for waste minimization. acs.org Catalysts allow reactions to proceed under milder conditions and can often be recovered and reused, reducing both cost and waste. tandfonline.comacs.org

By designing synthetic routes that employ these strategies, the production of this compound can be made significantly more sustainable, minimizing the generation of byproducts and hazardous waste. rsc.org

Mechanistic Investigations of Chemical Reactivity

Reaction Pathway Elucidation for Key Synthetic Transformations

The synthesis of 2-(Quinolin-4-yl)acetimidamide involves the construction of the quinoline (B57606) core followed by the introduction of the acetimidamide functionality. While specific mechanistic studies on the synthesis of this exact molecule are not extensively documented in publicly available literature, the pathways can be inferred from well-established reactions in quinoline and amidine chemistry.

Ring Closure: The formation of the quinoline ring is often achieved through classic synthetic methods like the Combes, Conrad-Limpach, or Doebner-von Miller reactions. A plausible route to a precursor for this compound is the Pfitzinger reaction, which involves the condensation of a 5-substituted isatin (B1672199) with a carbonyl compound. nih.gov For instance, the reaction of isatin with a suitable β-keto ester or acid would yield a 6-substituted quinoline-4-carboxylic acid. nih.gov The mechanism of this reaction involves the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent decarboxylation to afford the quinoline ring.

Another relevant synthetic strategy is the Camps cyclization, which involves the intramolecular aldol (B89426) condensation of an N-(2-acylaryl)amide in the presence of a base. mdpi.com The mechanism proceeds through the formation of an enolate which then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the quinolin-4-one. mdpi.com This quinolin-4-one can then be converted to the desired 4-substituted quinoline.

Amidation: The acetimidamide group can be introduced through several methods. A common approach involves the conversion of a nitrile to an imidate, which is then reacted with an amine. For this compound, a likely precursor would be 2-(Quinolin-4-yl)acetonitrile. This nitrile can be synthesized from a 4-haloquinoline via nucleophilic substitution with a cyanide salt. The subsequent Pinner reaction of the nitrile with an alcohol in the presence of a strong acid would yield the corresponding imidate hydrochloride salt. Treatment of this salt with ammonia (B1221849) would then furnish the acetimidamide.

Alternatively, the direct amination of a thioamide or an amide can also yield an amidine. Gold-catalyzed intermolecular reactions have also been developed for the synthesis of α,β-unsaturated amidines from ynamides and benzylic azides, showcasing modern approaches to amidine synthesis. acs.org

In the synthesis of the quinoline ring via methods like the Combes reaction, imine and enamine intermediates are crucial. Kinetic studies have shown that the rate of consumption of these intermediates mirrors the rate of quinoline formation, suggesting that the annulation (ring-forming) step is rate-determining. researchgate.net

For the amidation step, the formation of an imidate or a related activated intermediate is key. In the Pinner reaction, the protonated nitrile is attacked by the alcohol to form a nitrilium ion, which is then trapped by the alcohol to form the imidate. The stability and reactivity of this intermediate are influenced by the electronic nature of the quinoline ring.

Intramolecular and Intermolecular Reactions of this compound Derivatives

Derivatives of this compound can undergo a variety of intramolecular and intermolecular reactions. For example, if a suitable functional group is present on the quinoline ring or the acetimidamide side chain, intramolecular cyclization can occur, leading to the formation of new heterocyclic systems.

Intermolecularly, the amidine functional group is a versatile synthon. It can participate in cycloaddition reactions and can be used to construct more complex molecules. The nitrogen atoms of the amidine can act as nucleophiles, and the carbon atom can be electrophilic, allowing for reactions with a wide range of reagents.

Electronic and Steric Effects on Chemical Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the quinoline ring and any substituents present. The quinoline ring system is electron-deficient, which affects the reactivity of the attached side chain.

Electronic Effects:

Quinoline Ring: The electron-withdrawing nature of the quinoline ring, particularly the nitrogen atom, decreases the electron density on the acetimidamide group. This can make the amidine protons more acidic and the carbon atom more susceptible to nucleophilic attack.

Substituents: Electron-donating groups on the quinoline ring would be expected to increase the electron density of the system, potentially making the amidine less reactive towards nucleophiles. Conversely, electron-withdrawing groups would enhance the electrophilicity of the amidine carbon. Theoretical studies on related 2-(quinoline-4-yloxy)acetamide derivatives have shown that substituents can significantly alter the stability and reactivity of the molecule. sapub.org

Steric Effects:

The steric bulk of substituents on the quinoline ring or on the acetimidamide nitrogen atoms can hinder the approach of reagents, thereby slowing down reaction rates. This is a common consideration in the design of synthetic routes and in the interpretation of reactivity data.

Kinetic Studies of Reaction Processes

In the synthesis of quinolines via the Combes reaction, it has been found to be first order in both the diketone and the aniline (B41778). researchgate.net The reaction rates are influenced by substituents, with a variation of up to five-fold observed. researchgate.net

Table 1: Kinetic Parameters for Quinoline Hydrodenitrogenation

| Reaction Step | Rate Constant Ratio (k₂/k₃) at 350-400°C | Activation Energy (kcal/mol) | Activation Entropy (e.u. mol⁻¹) |

| Overall Reaction | - | - | -38.2 |

| Second Step | 0.33 - 0.62 | - | -43.9 |

| Third Step | - | - | -58.0 |

Data adapted from studies on quinoline hydrodenitrogenation. cdnsciencepub.com

Electrochemical Reactivity and Transformations

The electrochemical properties of quinoline derivatives are of interest for their potential applications in sensors, energy storage, and for understanding their biological redox processes. researcher.life Studies on various quinoline derivatives have shown a strong correlation between their chemical structure and their reduction and oxidation potentials. mdpi.comnih.gov

The presence of electron-donating groups, such as a methyl group, has been found to facilitate the oxidation of the quinoline ring. mdpi.comnih.gov Conversely, the reduction potential of methylated quinoline compounds is more negative compared to their non-methylated counterparts. mdpi.comnih.gov

The electrochemical behavior of this compound would be influenced by both the quinoline ring and the acetimidamide group. The quinoline ring can undergo both reduction and oxidation. The acetimidamide group could also be electrochemically active, potentially undergoing oxidation or reduction depending on the applied potential and the reaction conditions. The specific redox potentials would be dependent on the substitution pattern and the solvent system used. Studies on indolizino[1,2-b]quinoline derivatives have shown that their half-wave redox potentials can be correlated with their biological activities. researchgate.net

Table 2: Electrochemical Properties of Selected Quinoline Derivatives

| Compound | Oxidation Potential (V) | Reduction Potential (V) |

| 8-hydroxy-quinoline-5-carbaldehyde | - | - |

| 6-(dimethylamino)quinoline-5-carbaldehyde | Facilitated by methyl group | More negative with methyl group |

Data is for illustrative purposes based on general findings for quinoline derivatives. mdpi.comnih.gov Specific values for this compound are not available.

Advanced Analytical and Structural Characterization

Chromatographic and Separation Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like quinoline (B57606) derivatives. The method's high resolution and sensitivity make it ideal for analyzing 2-(Quinolin-4-yl)acetimidamide.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of quinoline-based compounds. nih.govresearchgate.net In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution is often utilized, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. nih.gov For instance, a mobile phase consisting of an aqueous buffer (like a phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) is typical. researchgate.netlew.ro

Detection is commonly performed using a Photo Diode Array (PDA) detector, which allows for monitoring absorbance at multiple wavelengths simultaneously, aiding in peak identification and purity assessment. researchgate.net For quinoline derivatives, detection wavelengths are often set in the UV range, for example, at 215 nm. researchgate.net The validation of an HPLC method ensures it is selective, accurate, and linear for its intended purpose. nih.gov While specific validated methods for this compound are not widely published, the conditions used for similar structures, such as Brexpiprazole, provide a strong starting point for method development. researchgate.net

Table 1: Typical HPLC Parameters for Quinoline Derivative Analysis

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., Phosphate) and Acetonitrile | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV/PDA at 215 nm | researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. etamu.edu It is particularly suited for volatile substances.

Detailed Research Findings: The direct analysis of this compound by GC is expected to be challenging. Its molecular structure, featuring polar amine and imine functional groups, suggests a high boiling point and low volatility, making it non-ideal for standard GC analysis. Such compounds may exhibit poor peak shape or thermal decomposition in the high-temperature environment of the GC injector and column. etamu.edu

For less volatile or thermally labile compounds, a derivatization step is often required to increase volatility and thermal stability. However, for many complex quinoline derivatives, HPLC remains the more suitable analytical choice. pjoes.com Simpler, more volatile quinoline compounds, such as 4-methylquinoline, are readily analyzed by GC. nist.gov The analysis involves injecting the sample into a hot injector port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. etamu.edu Separation occurs based on the differential partitioning of the analytes between the two phases.

Table 2: GC Data for a Related Compound: 4-Methylquinoline

| Parameter | Value | Source(s) |

|---|---|---|

| Formula | C₁₀H₉N | nist.gov |

| Molecular Weight | 143.1852 g/mol | nist.gov |

| CAS Number | 491-35-0 | nist.gov |

| Analysis Method | Gas Chromatography | nist.gov |

Advanced Characterization for Material Science Applications

Quinoline derivatives are of significant interest in material science due to their unique electronic and photophysical properties, which make them suitable for applications in optoelectronics and as electrochemical materials. chemrj.orgmdpi.com

Detailed Research Findings: The extensive π-conjugated system of the quinoline ring is responsible for its characteristic optical and electrochemical behavior. These properties can be fine-tuned by introducing different functional groups.

Optical Properties: Quinoline-based compounds often exhibit strong fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs). mdpi.com Their optical properties are governed by electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) determines the absorption and emission wavelengths of the molecule. nih.gov

Studies on related imino quinolines using density functional theory (DFT) have calculated these energy gaps and the corresponding absorption wavelengths. For example, a related quinoline derivative was found to have a HOMO-LUMO gap of 4.01 eV, with electronic transitions occurring at specific wavelengths in the UV region. nih.gov Such molecules are often fluorescent, with their properties influenced by the extent of electron delocalization. nih.gov The substitution pattern on the quinoline core significantly impacts the optical properties, causing shifts in absorption and emission spectra. beilstein-journals.org

Table 3: Theoretical Optical Properties for a Related Quinoline Derivative

| Parameter | Value | Source(s) |

|---|---|---|

| HOMO Energy | -6.051 eV | nih.gov |

| LUMO Energy | -2.04 eV | nih.gov |

| Energy Gap (LUMO-HOMO) | 4.01 eV | nih.gov |

| Calculated Absorption (S₀→S₁) | 376.26 nm (3.2952 eV) | nih.gov |

| Calculated Absorption (S₀→S₂) | 356.43 nm (3.4785 eV) | nih.gov |

| Calculated Absorption (S₀→S₃) | 337.62 nm (3.6723 eV) | nih.gov |

Electrochemical Behavior: The electrochemical properties of quinoline derivatives are typically investigated using techniques like cyclic voltammetry (CV). This method provides information about the redox potentials of a compound, revealing its ability to accept or donate electrons. mdpi.com The quinoline nucleus is known to be redox-active.

Studies on metal complexes containing various ligands have demonstrated how electrochemical behavior can be characterized. For instance, in a study of Ni(II) and Cu(II) complexes, cyclic voltammetry was used to identify the reduction potentials corresponding to the M(II)/M(I) and M(I)/M(0) transitions. mdpi.com The voltammograms show distinct peaks at specific potentials, and the relationship between peak current and scan rate can be used to determine properties like diffusion coefficients. mdpi.com Although this data is for metal complexes, it illustrates the methodology that would be applied to study the electrochemical behavior of this compound, whose quinoline ring system would be expected to undergo reduction at specific negative potentials.

Table 4: Illustrative Electrochemical Data from Cyclic Voltammetry of Metal Complexes

| Compound | Reduction Peak 1 (V vs. Ag+/AgCl) | Reduction Peak 2 (V vs. Ag+/AgCl) | Redox Process | Source(s) |

|---|---|---|---|---|

| Ni(II) Complex | -1.28 V | -1.42 V | Ni(II)→Ni(I)→Ni(0) | mdpi.com |

| Cu(II) Complex | -0.92 V | -1.48 V | Cu(II)→Cu(I)→Cu(0) | mdpi.com |

Theoretical and Computational Studies of 2 Quinolin 4 Yl Acetimidamide

Quantum Chemical Calculations for Electronic and Molecular Structure

There are no dedicated studies reporting quantum chemical calculations for 2-(Quinolin-4-yl)acetimidamide. Such calculations are fundamental for understanding a molecule's stability, reactivity, and spectroscopic properties.

No published research has utilized Density Functional Theory (DFT) to determine the optimized geometry or to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. This information is crucial for predicting the molecule's electronic behavior and its potential for chemical reactions.

Computational predictions of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not available in the current body of scientific literature. These theoretical spectra, when compared with experimental data, are invaluable for structural elucidation.

Specific analyses of Mulliken atomic charges and the molecular electrostatic potential for this compound have not been reported. These calculations would provide insight into the charge distribution within the molecule and identify potential sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

No molecular docking studies have been published that investigate the interaction of this compound with specific biological targets. Such simulations are essential in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein.

In Silico Approaches for Mechanistic Predictions

There is no available research that employs in silico methods to predict the mechanism of action or metabolic pathways of this compound. These computational approaches are critical for understanding the pharmacological and toxicological profiles of a compound.

Computational Prediction of Biological Potency and Selectivity Parameters (e.g., Lipophilicity: Log P, Log D)

Computational predictions of key physicochemical properties such as lipophilicity (Log P, Log D), which are vital for assessing the drug-likeness and pharmacokinetic profile of this compound, have not been documented in scientific publications.

Chemometric Analysis for Structure-Activity Relationships (SAR)

Chemometric analysis is a important tool in modern medicinal chemistry for establishing Quantitative Structure-Activity Relationships (QSAR). These studies use statistical and mathematical methods to create models that correlate the chemical structure of compounds with their biological activity. For quinoline-based compounds, including this compound, chemometric approaches are essential for understanding how structural modifications influence their therapeutic effects, thereby guiding the design of more potent and selective derivatives.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous quinoline (B57606) derivatives. These studies provide a framework for how such an analysis would be approached for the target compound.

Detailed Research Findings from Analogous Quinoline Derivatives

Research on various quinoline derivatives has successfully employed several 3D-QSAR methods to elucidate the structural requirements for different biological activities, such as anticancer and antimalarial effects. tandfonline.comnih.gov Commonly used techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods help in understanding the steric, electrostatic, hydrophobic, and hydrogen-bonding interactions that govern the activity of these compounds. nih.govnih.gov

For instance, in a typical 3D-QSAR study on a series of quinoline analogs, the molecules are aligned based on a common scaffold. tandfonline.com Subsequently, various molecular descriptors are calculated to quantify the physicochemical properties of the compounds. These descriptors are then correlated with the observed biological activity (e.g., IC50 values) to generate a predictive model.

A hypothetical QSAR model for a series of this compound analogs might be represented by a linear regression equation:

pIC50 = β₀ + β₁(logP) + β₂(ASA_H) + β₃(Dipole_Z) + ...

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

ASA_H is the hydrophobic component of the solvent-accessible surface area.

Dipole_Z is the Z-component of the dipole moment.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

The statistical quality of such a model is assessed by parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the predictive ability of the model. tandfonline.com For many quinoline series, robust models with high R² and q² values have been developed. nih.gov

The insights gained from these models are often visualized using contour maps. These maps highlight regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for enhanced activity, and a yellow region, where steric hindrance is detrimental. mdpi.com Similarly, electrostatic maps can indicate where positive or negative potentials are preferred. nih.gov

Illustrative Data Tables for SAR Analysis

The following tables are representative of the data that would be generated and analyzed in a chemometric study of this compound derivatives.

Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for this compound Analogs

| Compound ID | R-Group Substitution | Experimental pIC50 | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| QA-1 | -H | 5.8 | 2.1 | 185.22 | 65.4 |

| QA-2 | -CH₃ | 6.2 | 2.5 | 199.25 | 65.4 |

| QA-3 | -Cl | 6.5 | 2.8 | 219.66 | 65.4 |

| QA-4 | -OCH₃ | 6.8 | 2.0 | 215.25 | 74.6 |

| QA-5 | -NO₂ | 5.5 | 2.2 | 230.22 | 111.2 |

Table 2: Statistical Validation of a Hypothetical QSAR Model for Quinoline Analogs

| Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.92 | Indicates that 92% of the variance in biological activity is explained by the model. |

| q² (Cross-validated R²) | 0.75 | Suggests good internal predictive ability of the model. tandfonline.com |

| F-statistic | 120.5 | A high value indicating a statistically significant regression model. |

| Standard Error of Estimate (SEE) | 0.15 | Represents the average deviation of the predicted values from the experimental values. tandfonline.com |

These chemometric analyses provide a powerful platform for the rational design of new, more effective derivatives of this compound by establishing a clear link between chemical structure and biological function.

Emerging Applications and Material Science Relevance

Utilization in Chemical Probe Development for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. While specific studies on 2-(Quinolin-4-yl)acetimidamide as a chemical probe are not extensively documented, the quinoline (B57606) moiety is a well-established pharmacophore in medicinal chemistry. Related compounds, such as 2-(quinolin-4-yloxy)acetamides and 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, have been investigated for their potential as inhibitors of various biological targets.

For instance, a library of diversely substituted 2-(quinolin-4-yl)imidazolines, which share a structural similarity to the acetimidamide group, has been synthesized and evaluated for antitubercular activity. These efforts have led to the identification of promising, non-cytotoxic lead compounds for further optimization nih.gov. Similarly, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel inhibitors of PI3Kα, a key enzyme in cancer signaling pathways nih.gov. The acetamide portion of these molecules plays a critical role in their binding to the target protein.

The general structure of quinoline-4-acetamides has also been explored for the inhibition of secretory phospholipase A(2) (sPLA₂), an enzyme implicated in various inflammatory diseases. These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel chemical probes to investigate and modulate the activity of a range of biological targets. The acetimidamide group, with its basicity and hydrogen bonding capabilities, could offer unique interactions with protein active sites compared to the more common acetamide group.

Table 1: Examples of Biologically Active Quinoline Acetamide Derivatives

| Compound Class | Biological Target | Potential Application |

| 2-(Quinolin-4-yl)imidazolines | Mycobacterium tuberculosis | Antitubercular agents |

| 2-(5-(Quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamides | PI3Kα | Anticancer agents |

| Quinoline-4-acetamides | sPLA₂ | Anti-inflammatory agents |

Role in Catalysis and Coordination Chemistry (e.g., ligand design for metal complexes)

The nitrogen atom in the quinoline ring and the nitrogen atoms of the acetimidamide group in this compound make it a promising candidate for use as a ligand in coordination chemistry. The quinoline moiety is a classic component of ligands, capable of forming stable complexes with a wide variety of metal ions. The resulting metal complexes can exhibit interesting catalytic and material properties.

While the coordination chemistry of this compound itself has not been extensively reported, studies on other quinoline-based ligands provide a strong indication of its potential. For example, quinoline derivatives have been used to form copper complexes that exhibit significant catecholase activity, catalyzing the oxidation of catechol to o-quinone mdpi.com. The electronic properties of the quinoline ring, as well as the nature of the substituents, have been shown to play a crucial role in the catalytic efficiency of these complexes.

Furthermore, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols nih.gov. The functionalization of the quinoline ring was found to enhance its coordination capacity. Given that the acetimidamide group can also act as a coordinating moiety, it is plausible that this compound could act as a bidentate or even a bridging ligand, leading to the formation of novel mono- or polynuclear metal complexes with potential applications in catalysis. The specific coordination modes would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Photophysical Properties and Potential in Optoelectronics and Fluorescent Sensors

Quinoline and its derivatives are well-known for their photophysical properties, often exhibiting fluorescence. This makes them attractive candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and as fluorescent sensors for the detection of various analytes. The emission properties of quinoline-based compounds can be tuned by modifying their chemical structure, for example, by introducing different functional groups.

Although the specific photophysical properties of this compound have not been detailed in the literature, related quinoline derivatives have been shown to be promising in this area. For instance, certain newly synthesized quinoline derivatives exhibit significant fluorescence, with some emitting green or blue light nih.gov. The presence of an amino group on an aryl substituent at the 4-position of the quinoline ring has been shown to enhance the fluorescence properties nih.gov.

Furthermore, 2-[2-(pyridin-4-yl)vinyl]quinolines have been synthesized and shown to exhibit blue-green luminescence, with some derivatives possessing high quantum yields researchgate.net. These findings underscore the potential of the quinoline scaffold in the design of new photoluminescent materials. It is conceivable that this compound could also possess interesting photophysical properties, potentially making it a useful component in the development of new fluorescent materials or sensors. The acetimidamide group could influence the electronic transitions within the molecule, and its ability to participate in hydrogen bonding could lead to sensitivity to the local chemical environment, a desirable feature for a fluorescent sensor.

Table 2: Photophysical Properties of Selected Quinoline Derivatives

| Compound Class | Emission Color | Quantum Yield (Φ) |

| 2-(2-Phenylquinolin-4-yl)aniline derivatives | Green/Blue | Up to 0.78 |

| 2-[2-(Pyridin-4-yl)vinyl]quinoline derivatives | Blue-Green | Up to 0.41 |

Development of Advanced Materials Incorporating this compound Substructures (e.g., nanomaterials)

The incorporation of specific chemical substructures into advanced materials, such as polymers and nanomaterials, is a rapidly growing area of research aimed at creating materials with tailored properties and functionalities. The this compound substructure, with its combination of a rigid aromatic core and a reactive functional group, is a promising candidate for such applications.

While there are no specific reports on the incorporation of this compound into advanced materials, the broader quinoline scaffold has been successfully integrated into various material architectures. For instance, quinoline-2,4-dicarboxylate has been used as a building block for the synthesis of 3D coordination polymers with lanthanide ions nih.gov. These materials exhibit interesting structural and luminescence properties. Similarly, a 2D coordination polymer with photoluminescent properties has been synthesized using a ligand derived from quinoline and pyridine (B92270) mdpi.com.

In the realm of nanomaterials, surface functionalization is key to their application in biomedicine and other fields nih.govmdpi.com. The acetimidamide group of this compound could potentially be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles, thereby imparting specific recognition or catalytic properties to the nanomaterial. Additionally, the quinoline moiety has been investigated in the context of inhibiting tubulin polymerization, a key process in cell division nih.gov. Incorporating such a substructure into a polymeric or nanoparticulate drug delivery system could lead to the development of novel anticancer therapeutics. The development of polymers containing quinoline units has also been reported, highlighting the versatility of this chemical scaffold in materials science.

Future Perspectives and Research Challenges

Advancements in Asymmetric Synthesis of Chiral 2-(Quinolin-4-yl)acetimidamide Derivatives

The development of stereochemically pure chiral compounds is paramount in medicinal chemistry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. For derivatives of this compound, achieving high enantioselectivity is a key goal for future synthetic endeavors.

Recent progress in the asymmetric synthesis of quinoline (B57606) derivatives has laid a strong foundation for this pursuit. Methodologies such as the inverse-electron-demand Diels-Alder (IED-DA) reaction , facilitated by chiral Lewis acid catalysts, have shown promise in creating asymmetric tetrahydroquinoline structures. These reactions can proceed with good yields and high enantioselectivity, offering a viable route to chiral precursors of this compound.

Another promising avenue is the use of chiral ligands in transition-metal-catalyzed reactions. Ligands based on Schiff bases, oxazolines, and diamines have been successfully employed in asymmetric hydrogenations and other transformations of the quinoline core. orientjchem.org These methods allow for the stereoselective reduction of the quinoline ring, which can then be further functionalized.

Furthermore, photoredox catalysis combined with chiral acids has emerged as a powerful tool for the enantioselective Minisci-type radical functionalization of quinolines. This approach enables the introduction of chiral substituents with high levels of stereocontrol under mild reaction conditions.

Future research will likely focus on refining these methods to be applicable to the specific acetimidamide functional group. The challenge will be to develop catalysts and reaction conditions that are tolerant of the amidine moiety while still providing high levels of stereocontrol at the desired position. The table below summarizes some of the key asymmetric synthesis strategies applicable to quinoline derivatives.

| Synthesis Strategy | Catalyst/Reagent Type | Key Features | Potential Application for this compound |

| Inverse-Demand Diels-Alder | Chiral Lewis Acids (e.g., Ti(IV) complexes) | High enantioselectivity for tetrahydroquinolines. | Synthesis of chiral saturated quinoline precursors. |

| Asymmetric Hydrogenation | Chiral Ru- or Ir-diamine complexes | Stereoselective reduction of the quinoline ring. | Creation of chiral centers on the heterocyclic core. |

| Chiral Ligand Catalysis | Schiff bases, oxazolinyl-quinolines | Versatile for various asymmetric transformations. | Introduction of chiral side chains or functional groups. |

| Photoredox Minisci Reaction | Chiral Phosphoric Acids/Ir-photocatalyst | Enantioselective radical functionalization. | Direct introduction of chiral substituents onto the quinoline ring. |

Development of Novel Reaction Methodologies for Enhanced Selectivity and Sustainability

Modern organic synthesis places a strong emphasis on the development of reaction methodologies that are not only efficient and selective but also environmentally benign. For the synthesis of this compound and its analogues, future research will gravitate towards greener and more sustainable practices.

Green chemistry principles are increasingly being applied to quinoline synthesis. This includes the use of greener solvents like water and ethanol (B145695), and the development of catalyst-free or reusable catalyst systems. Nanocatalysts, for instance, are gaining traction due to their high activity, selectivity, and recyclability, offering a more sustainable alternative to traditional homogeneous catalysts. Methodologies such as microwave-assisted synthesis can also contribute to sustainability by reducing reaction times and energy consumption. researchgate.netresearchgate.net

Site-selective C-H functionalization represents a major advancement in enhancing selectivity. proventainternational.com These methods allow for the direct modification of specific C-H bonds on the quinoline ring without the need for pre-functionalization, leading to more atom- and step-economical syntheses. Transition-metal catalysis has been instrumental in achieving regioselective functionalization at various positions of the quinoline core. frontiersin.orgnih.gov

Multi-component reactions (MCRs) are another area of significant interest for improving synthetic efficiency. acs.orgnih.gov MCRs allow for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials, minimizing waste and simplifying purification processes. acs.org

Future challenges in this area will involve the development of methodologies that can selectively introduce the acetimidamide group or its precursors onto the quinoline-4-yl position with high efficiency and under sustainable conditions. A comparative overview of traditional versus modern synthetic approaches is presented below.

| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Modern Sustainable Synthesis |

| Catalysts | Often require harsh acids and oxidizing agents. | Nanocatalysts, reusable catalysts, metal-free systems. |

| Solvents | Often use hazardous organic solvents. | Greener solvents (water, ethanol) or solvent-free conditions. |

| Energy | Typically require high temperatures and long reaction times. | Microwave-assisted, photocatalysis, lower energy input. |

| Selectivity | Can lead to mixtures of regioisomers. | High regioselectivity through C-H functionalization. |

| Efficiency | Often multi-step with moderate yields. | One-pot, multi-component reactions with high atom economy. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For quinoline-based compounds like this compound, these computational tools offer unprecedented opportunities for accelerated discovery and optimized design.

In silico screening and molecular docking are being used to predict the binding affinity of novel quinoline derivatives to various biological targets. wikipedia.orgmdpi.com These methods allow researchers to virtually screen large libraries of compounds and prioritize those with the highest potential for biological activity, significantly reducing the time and cost of experimental screening. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of quinoline compounds with their biological activities. nih.gov These models can predict the activity of newly designed compounds and guide the optimization of lead structures to enhance their potency and selectivity.

AI is also being applied to retrosynthetic analysis , helping chemists to devise novel and efficient synthetic routes to complex target molecules. orientjchem.orgresearchgate.net These tools can analyze vast databases of chemical reactions to propose synthetic pathways that may not be immediately obvious to a human chemist.

The future of AI in this field lies in the development of more accurate predictive models and the integration of these models into a closed-loop discovery process. This would involve AI algorithms designing novel compounds, predicting their properties and synthetic routes, and then guiding automated synthesis and testing platforms. The challenges to be overcome include the need for large, high-quality datasets for training AI models and the development of more sophisticated algorithms that can account for the complexities of biological systems and chemical reactions.

| AI/ML Application | Description | Impact on this compound Research |

| Virtual Screening | Computationally docking large libraries of molecules into a target's binding site. | Rapid identification of potential biological targets and novel active derivatives. |

| QSAR Modeling | Building mathematical models to predict bioactivity based on molecular structure. | Guiding the design of more potent and selective analogues. |

| Molecular Dynamics | Simulating the movement of atoms and molecules to understand binding interactions. | Elucidating the mechanism of action at the molecular level. |

| AI-driven Synthesis | Using machine learning to predict optimal reaction conditions and synthetic pathways. | Accelerating the synthesis of novel and complex derivatives. |

Expanding the Scope of Biological Target Exploration in Diverse Pathogen and Cellular Systems

Quinoline-based compounds have a rich history in medicinal chemistry, with well-established roles as antimalarial and antibacterial agents. However, the full therapeutic potential of the quinoline scaffold is far from being fully exploited. Future research on this compound and its derivatives should aim to explore a wider range of biological targets in diverse pathogens and cellular systems.

In the realm of infectious diseases , beyond the traditional targets in Plasmodium falciparum (such as heme polymerization), quinolines are being investigated for their activity against other pathogens. frontiersin.orgnih.gov For instance, 2-(quinolin-4-yloxy)acetamides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. orientjchem.orgfrontiersin.org The likely target for these compounds is the cytochrome bc1 complex. frontiersin.org In bacteria, quinoline derivatives have been shown to target DNA replication and cell wall synthesis, and more recently, ATP synthase. proventainternational.commdpi.com

In oncology , the quinoline scaffold is present in numerous approved and investigational anticancer drugs. These compounds target a variety of key cellular pathways involved in cancer progression. Prominent targets include protein kinases such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor (VEGF) receptors. mdpi.com Other targets include DNA topoisomerases, tubulin, and DNA methyltransferases. researchgate.net

Future research should focus on identifying novel targets for this compound derivatives. This can be achieved through phenotypic screening against a wide range of pathogens and cancer cell lines, followed by target deconvolution studies. The exploration of new mechanisms of action will be crucial for overcoming drug resistance and developing next-generation therapeutics. A summary of key biological targets for quinoline derivatives is provided below.

| Disease Area | Pathogen/Cell Type | Key Biological Targets |

| Malaria | Plasmodium falciparum | Heme polymerization, PfCRT, HDP |

| Tuberculosis | Mycobacterium tuberculosis | Cytochrome bc1 complex, ATP synthase |

| Bacterial Infections | Various bacteria | DNA gyrase, Topoisomerase IV, LptA |

| Cancer | Various cancer cells | Kinases (EGFR, VEGFR, c-Met), Topoisomerases, Tubulin, DNMTs |

| Viral Infections | e.g., HIV, Influenza | Reverse transcriptase, Neuraminidase |

Overcoming Challenges in Translational Research for Non-Clinical Applications and Material Development

While the primary focus of quinoline research has been on medicinal applications, these compounds also possess properties that make them attractive for various non-clinical and material science applications. However, translating the potential of this compound and its derivatives into practical materials faces several challenges.

In materials science , quinoline derivatives are utilized in the synthesis of dyes, particularly cyanine (B1664457) dyes, and as functional materials in electronics and smart materials. wikipedia.orgmdpi.com Their aromatic and heterocyclic nature imparts unique photophysical and electronic properties. They have also been investigated as corrosion inhibitors. wikipedia.org

The primary challenge in translating these compounds into non-clinical applications is often the cost and complexity of their synthesis. For widespread use in materials, synthetic routes need to be scalable, cost-effective, and environmentally friendly. Furthermore, the long-term stability and durability of these materials under operational conditions need to be thoroughly evaluated.

Another significant hurdle is the gap between promising preclinical or laboratory-scale findings and their practical application. researchgate.netproventainternational.com This "translational gap" can be attributed to a variety of factors, including a lack of robust and reproducible data, difficulties in scaling up production, and unforeseen issues with performance and safety in real-world scenarios.

To overcome these challenges, a more integrated approach to research and development is needed. This would involve close collaboration between synthetic chemists, materials scientists, and engineers from the early stages of discovery. A focus on designing compounds with specific material properties in mind, rather than simply adapting those developed for medicinal purposes, will be crucial. Additionally, the development of standardized testing protocols and a better understanding of structure-property relationships will be essential for predicting the performance of new materials and accelerating their translation to market.

| Application Area | Examples of Quinoline Use | Translational Challenges |

| Dyes and Pigments | Cyanine dyes, fluorescent probes. | Photostability, color fastness, cost of synthesis. |

| Electronics | Organic light-emitting diodes (OLEDs), sensors. | Device efficiency, lifetime, charge transport properties. |

| Corrosion Inhibition | Protective coatings for metals. | Adhesion, long-term stability, environmental impact. |

| Catalysis | Ligands for metal catalysts. | Catalyst stability, activity, and recyclability. |

Q & A

Q. What are the optimal synthetic routes for 2-(Quinolin-4-yl)acetimidamide, and how can reaction progress be monitored effectively?

The synthesis typically involves coupling quinoline derivatives with acetimidamide precursors under nucleophilic conditions. Key steps include:

- Use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution at the quinoline C4 position .

- Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation and purity .

- Optimization of solvent systems (e.g., DMF or THF) and temperature (60–80°C) to maximize yield (>70%) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and acetimidamide NH₂ signals (δ 2.8–3.2 ppm) .

- IR Spectroscopy : Confirms amidine C=N stretches (~1650 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.1134 for C₁₁H₁₂N₃) .

Q. How does the quinoline moiety influence the compound’s solubility and reactivity?

The quinoline ring enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity is modulated by:

- Electron-deficient C4 position favoring nucleophilic attacks .

- Solvent-dependent tautomerism of the acetimidamide group, affecting hydrogen-bonding capacity in polar solvents (e.g., DMSO) .

Q. What preliminary biological screening assays are recommended for assessing antimicrobial potential?

- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Enzyme inhibition assays : Evaluate interactions with bacterial dihydrofolate reductase (DHFR) using fluorometric methods .

Q. What purification strategies are effective for isolating high-purity this compound?

- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .

- Recrystallization : Use ethanol/water mixtures to obtain crystals >95% purity .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions in XRD structure determination?

- SHELX refinement : Apply twin-law corrections for overlapping reflections in low-symmetry space groups (e.g., P2₁/c) .

- High-resolution data collection : Use synchrotron sources (λ = 0.7 Å) to improve data completeness (>99%) and reduce R-factor discrepancies (<5%) .

Q. What strategies establish structure-activity relationships (SAR) for quinoline-containing acetimidamides?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F) at quinoline C3 to enhance target binding (e.g., IC₅₀ improvements from 10 μM to 2 μM in kinase assays) .

- Molecular docking : Map acetimidamide interactions with ATP-binding pockets using AutoDock Vina .

Q. How do fluorinated derivatives compare in target binding affinity, and what methods validate these interactions?

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -9.8 kcal/mol for fluorinated vs. -7.2 kcal/mol for non-fluorinated analogs) .

- ²⁹F NMR : Detects fluorine-environment changes upon protein binding (e.g., shifts >1 ppm with BSA) .

Q. What experimental approaches investigate interactions with neurochemical pathways involving phenethylamine analogs?

- Radioligand displacement assays : Measure affinity for serotonin receptors (5-HT₂A) using [³H]ketanserin .

- Microdialysis in rodent models : Monitor dopamine release in striatal regions post-administration .

Q. How can stability issues under physiological conditions be systematically addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |